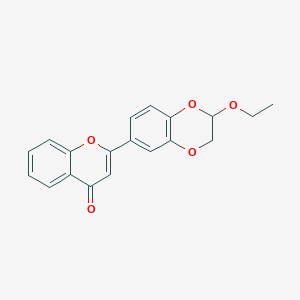
2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one is a complex organic compound that features a unique combination of a chromenone core and a dihydrobenzo[b][1,4]dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate, which is then coupled with a chromenone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale.
化学反応の分析
Types of Reactions
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromenone compounds.
科学的研究の応用
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one: Lacks the ethoxy group, which may affect its chemical properties and biological activities.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole moiety, making it suitable for use in OLEDs.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Features an imidazo[1,2-a]pyridine structure, which may confer different biological activities.
Uniqueness
The presence of both the ethoxy group and the dihydrobenzo[b][1,4]dioxin moiety in 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one makes it unique compared to similar compounds
特性
CAS番号 |
139006-81-8 |
|---|---|
分子式 |
C19H16O5 |
分子量 |
324.3 g/mol |
IUPAC名 |
2-(2-ethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
InChI |
InChI=1S/C19H16O5/c1-2-21-19-11-22-18-9-12(7-8-16(18)24-19)17-10-14(20)13-5-3-4-6-15(13)23-17/h3-10,19H,2,11H2,1H3 |
InChIキー |
VMBQUXAVZFPZDX-UHFFFAOYSA-N |
正規SMILES |
CCOC1COC2=C(O1)C=CC(=C2)C3=CC(=O)C4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
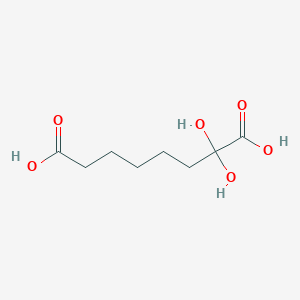
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
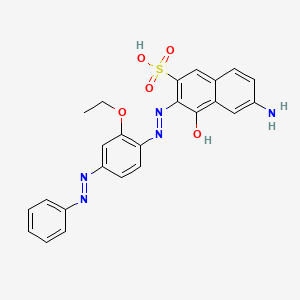
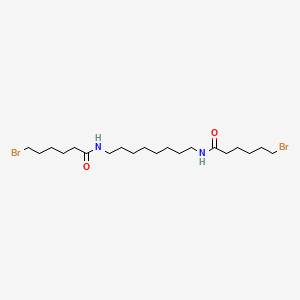
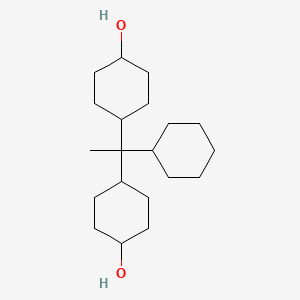
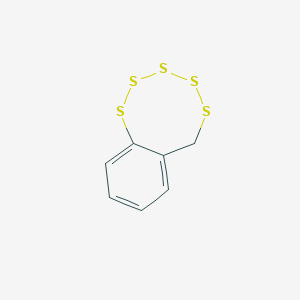

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
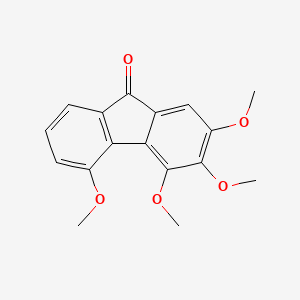
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
